molecular formula C18H29O3- B1264650 Colneleate

Colneleate

Cat. No.: B1264650
M. Wt: 293.4 g/mol
InChI Key: HHZKKFXQEIBVEV-CXXUKANQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Colneleate is an oxo fatty acid anion and the conjugate base of colneleic acid, arising from deprotonation of the carboxylic acid group. It is an oxa fatty acid anion, a long-chain fatty acid anion, a straight-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colneleic acid.

Scientific Research Applications

Enzymic and Non-Enzymic Degradation

Colneleic acid, derived from linoleic acid, is subject to enzymic and non-enzymic degradation in potato tubers. This process involves a heat-labile enzyme and a model system with Fe(2+) ions. Both systems display similar properties such as pH optima, oxygen requirement, and reaction products, producing C(8) and C(9) carbonyl fragments. The degradation is influenced by antioxidants and chelating agents, and the non-enzymic model is notably affected by metal ions like Cu(2+) and Fe(3+) (Galliard, Wardale, & Mathew, 1974).

Presence in Phospholipids

A fraction of colneleic acid in potato tubers is esterified in phospholipids. This incorporation into phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol was confirmed, indicating a biological role of colneleic acid in cellular structures (Fauconnier, Williams, Marlier, & Welti, 2003).

Role in Plant Defense

Colneleic acid accumulates in potato leaves infected with the late-blight pathogen and has been shown to be inhibitory to the pathogen, suggesting a defensive role in plants. This accumulation is more rapid in resistant cultivars, highlighting its potential importance in plant-pathogen interactions (Weber, Chételat, Caldelari, & Farmer, 1999).

Stereospecific Conversion in Biosynthesis

Research has shown that the biosynthesis of colneleic acid from hydroperoxyoctadecadienoic acid involves the stereospecific removal of the pro-R hydrogen at C-8. This specific reaction pathway sheds light on the enzymatic processes governing the formation of colneleic acid in biological systems (Fahlstadius & Hamberg, 1990).

Lipoxygenase Inhibition

A study on the synthesis of colneleic acid also revealed its function as a lipoxygenase inhibitor. The inhibition of potato lipoxygenase by colneleic acid highlights its potential regulatory role in fatty acid metabolism (Corey, Nagata, & Wright, 1987).

Rapid Assay for Oxylipin Generation

An assay for the coupled in vitro synthesis of oxylipins, including colneleic acid, was developed. This assay provides insights into the tissue-specific differences in fatty acid transformation to divinyl ethers, offering a method to study the biochemical pathways of colneleic acid production in various plant tissues (Caldelari & Farmer, 1998).

Properties

Molecular Formula

C18H29O3-

Molecular Weight

293.4 g/mol

IUPAC Name

(E)-9-[(1E,3Z)-nona-1,3-dienoxy]non-8-enoate

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h7,10,13-14,16-17H,2-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b10-7-,16-13+,17-14+

InChI Key

HHZKKFXQEIBVEV-CXXUKANQSA-M

Isomeric SMILES

CCCCC/C=C\C=C\O/C=C/CCCCCCC(=O)[O-]

Canonical SMILES

CCCCCC=CC=COC=CCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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